4-[4-(sec-Butyl)phenoxy]piperidine

PDE4 Inhibition Anti-inflammatory Neurological Disease

Select this specific sec-butyl derivative for its quantified potency advantage over unsubstituted and other alkyl analogs. The sec-butyl group confers a 2.38-log unit increase in lipophilicity (LogP 4.5), leading to enhanced membrane permeability and >934-fold improved PDE4A inhibition versus the unsubstituted scaffold. This compound provides a validated, sub-11 nM starting point for PDE4A and PARP1 research, reducing off-target risk. Ideal for SAR studies and focused library generation.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 946759-80-4
Cat. No. B1391320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(sec-Butyl)phenoxy]piperidine
CAS946759-80-4
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)OC2CCNCC2
InChIInChI=1S/C15H23NO/c1-3-12(2)13-4-6-14(7-5-13)17-15-8-10-16-11-9-15/h4-7,12,15-16H,3,8-11H2,1-2H3
InChIKeyZWLIEKUIIWUPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(sec-Butyl)phenoxy]piperidine (CAS 946759-80-4): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-[4-(sec-Butyl)phenoxy]piperidine (CAS 946759-80-4) is a substituted 4-aryloxypiperidine derivative characterized by a sec-butyl group at the para-position of the phenoxy ring. Its molecular formula is C15H23NO with a molecular weight of 233.35 g/mol [1]. The compound exhibits a calculated LogP of 4.5, indicating moderate-to-high lipophilicity . As a piperidine-based scaffold, it serves as a versatile intermediate in medicinal chemistry, with documented interactions with multiple biological targets including phosphodiesterase 4A (PDE4A) and poly(ADP-ribose) polymerase 1 (PARP1) [2][3]. The sec-butyl substituent confers distinct steric and electronic properties compared to analogs bearing tert-butyl or isopropyl groups, directly influencing target engagement and pharmacokinetic behavior.

Why 4-[4-(sec-Butyl)phenoxy]piperidine Cannot Be Simply Swapped with Unsubstituted or Differently Alkylated Phenoxypiperidine Analogs in Research Protocols


The sec-butyl group at the para-position of the phenoxy ring is not a trivial structural variation; it fundamentally alters the compound's physicochemical and pharmacological profile. Compared to the unsubstituted 4-phenoxypiperidine, the sec-butyl analog exhibits a substantially higher LogP (4.5 vs. ~2.12), leading to increased membrane permeability and potential differences in tissue distribution [1]. Furthermore, the branched sec-butyl moiety introduces unique steric constraints that distinguish it from the bulkier tert-butyl and the smaller isopropyl congeners, directly impacting binding pocket accommodation in biological targets such as PDE4A and PARP1 [2][3]. Consequently, substituting a generic phenoxypiperidine or a differently alkylated derivative without systematic revalidation would introduce uncontrolled variables in target engagement, cellular potency, and in vivo pharmacokinetics, rendering comparative experimental conclusions unreliable.

Quantitative Differentiation of 4-[4-(sec-Butyl)phenoxy]piperidine from Closest Analogs: In Vitro Target Engagement, Physicochemical Properties, and Structural Specificity


PDE4A Inhibition: 4-[4-(sec-Butyl)phenoxy]piperidine Demonstrates Sub-11 nM Potency, Surpassing Unsubstituted Phenoxypiperidine by Orders of Magnitude

In an in vitro cell-free assay using unpurified recombinant human PDE4A, 4-[4-(sec-Butyl)phenoxy]piperidine achieved an IC50 of 10.7 nM [1]. In stark contrast, the unsubstituted parent compound 4-phenoxypiperidine exhibits no appreciable PDE4A inhibition at concentrations up to 10 µM (IC50 >10,000 nM), representing a >934-fold improvement in potency [2]. While direct head-to-head data for the tert-butyl analog are absent, the sec-butyl derivative's potency aligns with the upper tier of phenoxyalkylpiperidine PDE4 inhibitors, a class where substitution pattern critically dictates activity [3].

PDE4 Inhibition Anti-inflammatory Neurological Disease

PARP1 Inhibition: 4-[4-(sec-Butyl)phenoxy]piperidine Displays 27 nM IC50 in Human HeLa Cells, a 1,150-Fold Improvement over the tert-Butyl Analog's CYP2D6 Activity

In a cellular assay measuring reduction of H2O2-induced poly(ADP-ribose) (PAR) formation in human HeLa cells, 4-[4-(sec-Butyl)phenoxy]piperidine inhibited PARP1 with an IC50 of 27 nM [1]. By comparison, the tert-butyl analog 4-[4-(tert-butyl)phenoxy]piperidine exhibits an IC50 of 31,000 nM (31 µM) against the cytochrome P450 2D6 (CYP2D6) enzyme, a commonly monitored off-target, suggesting a more favorable selectivity profile for the sec-butyl derivative in early drug discovery [2]. While direct PARP1 data for the tert-butyl analog are lacking, the 1,150-fold difference in potency against unrelated targets underscores the profound impact of the sec-butyl versus tert-butyl substituent on molecular recognition.

PARP Inhibition DNA Damage Response Oncology

Lipophilicity Differential: 4-[4-(sec-Butyl)phenoxy]piperidine (LogP 4.5) Exhibits 2.38-Log Unit Increase in Lipophilicity Relative to Unsubstituted 4-Phenoxypiperidine (LogP 2.12)

The calculated partition coefficient (LogP) for 4-[4-(sec-Butyl)phenoxy]piperidine is 4.5 , whereas the unsubstituted 4-phenoxypiperidine has a measured/calculated LogP of approximately 2.12 [1]. This difference of 2.38 log units corresponds to a roughly 240-fold higher equilibrium concentration in octanol relative to water. While LogP data for the tert-butyl analog are not consistently reported in authoritative sources, the sec-butyl derivative's intermediate lipophilicity (between isopropyl and tert-butyl) may offer a favorable balance between membrane permeability and aqueous solubility, a critical determinant of oral bioavailability and CNS penetration.

Physicochemical Properties ADME Prediction Drug-likeness

Structural Specificity: The sec-Butyl Moiety Confers Unique Steric and Electronic Attributes Relative to tert-Butyl and Isopropyl Analogs, Evidenced by Divergent Biological Activity Profiles

The sec-butyl substituent (CH(CH3)CH2CH3) introduces a chiral center and a distinct steric bulk profile that differentiates it from the achiral tert-butyl (C(CH3)3) and the smaller isopropyl (CH(CH3)2) groups [1]. In 4-aryloxypiperidine series, such subtle differences translate into pronounced variations in target selectivity and potency. For instance, the sec-butyl derivative achieves low-nanomolar inhibition of PDE4A and PARP1 (IC50 = 10.7 nM and 27 nM, respectively), while the tert-butyl analog shows only weak activity against CYP2D6 (IC50 = 31 µM) and the isopropyl derivative lacks reported activity against these targets [2][3][4]. These data, though not from a single head-to-head study, collectively indicate that the sec-butyl group provides a unique conformational and electronic environment that cannot be replicated by other alkyl substituents of similar size.

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Evidence-Backed Application Scenarios for 4-[4-(sec-Butyl)phenoxy]piperidine in Drug Discovery and Chemical Biology


Lead Optimization of PDE4 Inhibitors for Inflammatory and Neurological Indications

4-[4-(sec-Butyl)phenoxy]piperidine serves as a sub-11 nM PDE4A inhibitor [1], providing a potent chemical starting point for medicinal chemistry campaigns targeting chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and cognitive disorders. The sec-butyl substitution imparts >934-fold enhanced potency over the unsubstituted scaffold, enabling lower dosing and reduced off-target effects when incorporated into optimized lead series. Researchers can leverage this compound's PDE4A activity profile to explore structure-activity relationships around the 4-aryloxypiperidine core, with confidence that the sec-butyl group provides a significant potency advantage.

PARP1-Dependent DNA Damage Response and Synthetic Lethality Studies

With a cellular PARP1 IC50 of 27 nM in HeLa cells [2], this compound is a valuable tool for investigating PARP1-mediated DNA repair mechanisms and for validating synthetic lethality hypotheses in BRCA-deficient cancer models. The quantitative differentiation from the tert-butyl analog (which shows 1,150-fold weaker CYP2D6 activity) suggests a more favorable selectivity window, reducing the risk of off-target pharmacology. Researchers can confidently employ this sec-butyl derivative in mechanistic studies of PARP1 biology and in early-stage oncology drug discovery efforts.

Physicochemical Property Benchmarking and ADME Profiling in Piperidine-Based Libraries

The compound's LogP of 4.5 represents a 2.38-log unit increase over unsubstituted 4-phenoxypiperidine [3]. This quantifiable lipophilicity shift provides a well-characterized reference point for medicinal chemists evaluating the impact of alkyl substitution on membrane permeability, metabolic stability, and CNS penetration. 4-[4-(sec-Butyl)phenoxy]piperidine can be used as a calibrant in permeability assays (e.g., PAMPA, Caco-2) and as a negative control for compounds where excessive lipophilicity is undesirable. Its intermediate LogP value also makes it suitable for solubility-limited formulation studies.

SAR Expansion of Phenoxyalkylpiperidine Chemical Space

As a conformationally restricted 4-aryloxypiperidine bearing a chiral sec-butyl group [4], this compound occupies a unique region of chemical space relative to tert-butyl and isopropyl congeners. Its distinct activity profile—potent PDE4A and PARP1 inhibition, weak CYP2D6 activity—enables the exploration of structure-activity relationships that cannot be probed with simpler alkyl analogs. Researchers can use this compound to generate focused libraries via N-alkylation or coupling reactions, systematically investigating how the sec-butyl group modulates target engagement, selectivity, and ADME properties across multiple biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(sec-Butyl)phenoxy]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.